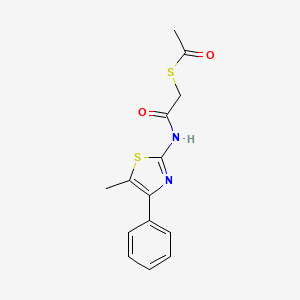
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds .
Synthesis Analysis
Thiazole derivatives can be synthesized using various methods such as the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Discovery
The 2-aminothiazole scaffold, a core structure in this compound, is recognized for its potential in anticancer drug discovery. It’s part of clinically applied anticancer drugs like dasatinib and alpelisib. Various analogs of 2-aminothiazole have shown potent inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial Activity
Compounds with the 2-aminothiazole moiety have been documented to possess significant antimicrobial properties. This includes activity against a variety of pathogens, which makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current medications .
Antiviral Applications
The thiazole ring is known to contribute to antiviral activity. This is particularly relevant in the search for new treatments against rapidly mutating viruses where traditional medications may lose their efficacy. The compound’s structure could be the basis for synthesizing new molecules with potent antiviral properties .
Anticonvulsant Properties
Derivatives of 2-aminothiazole have been explored for their anticonvulsant effects. This application is crucial for the development of new medications that can help manage seizure disorders, which affect millions worldwide .
Antidiabetic Effects
The 2-aminothiazole derivatives are also being studied for their potential antidiabetic effects. They could play a role in the synthesis of new drugs that help regulate blood sugar levels in diabetic patients .
Anti-inflammatory Activity
Due to the anti-inflammatory properties of 2-aminothiazole derivatives, they are being considered for the development of new anti-inflammatory drugs. These could be particularly useful in treating chronic inflammatory diseases without the side effects associated with current treatments .
Antihypertensive Potential
The structural features of this compound suggest it could be used to develop new antihypertensive drugs. Controlling high blood pressure is vital for preventing heart disease and stroke, making this a significant area of research .
Antileishmanial Activity
Lastly, there’s potential for the compound to be used in the treatment of leishmaniasis, a disease caused by parasites transmitted through the bites of infected sand flies. This application could lead to new therapeutic strategies for a disease that affects millions in tropical and subtropical regions .
Wirkmechanismus
Target of Action
The compound, also known as 2-(acetylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . Therefore, the primary targets of this compound are likely to be associated with these cancerous cell lines.
Mode of Action
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways related to cancerous cell lines . The downstream effects of these pathways would likely involve changes in cell proliferation, apoptosis, and other cellular processes associated with cancer.
Result of Action
The result of the compound’s action would likely involve changes in the behavior of the targeted cancerous cell lines. This could include inhibition of cell proliferation, induction of apoptosis, or other effects depending on the specific biochemical pathways affected .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
S-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-13(11-6-4-3-5-7-11)16-14(20-9)15-12(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKGAGFVVSOPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2745537.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)

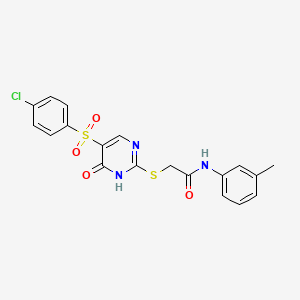
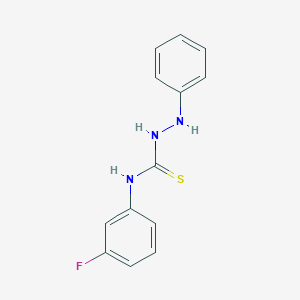
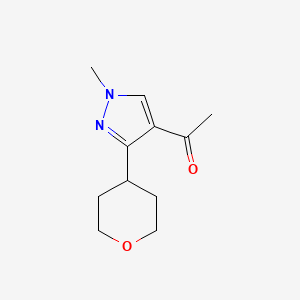
![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)
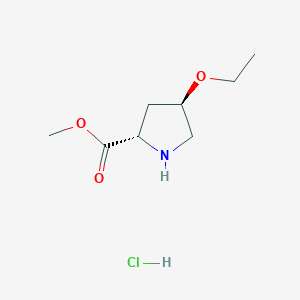
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)